molecular formula C14H23NO4 B8234748 Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B8234748
M. Wt: 269.34 g/mol
InChI Key: QQEJCSUVDSNSNU-XIRUVYRFSA-N
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Description

Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a specialized organic compound featuring a bicyclo[1.1.1]pentane moiety, a tert-butoxycarbonyl (Boc)-protected amine, and a methyl ester group. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The bicyclo[1.1.1]pentane group introduces significant rigidity, which can enhance metabolic stability and binding selectivity in drug candidates .

Properties

IUPAC Name

methyl (2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-10(11(16)18-4)8-14-5-9(6-14)7-14/h9-10H,5-8H2,1-4H3,(H,15,17)/t9?,10-,14?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEJCSUVDSNSNU-XIRUVYRFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC12CC(C1)C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC12CC(C1)C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Bicyclo[1.1.1]pentane Core

The BCP moiety is synthesized via atom-transfer radical addition (ATRA) using tricyclo[1.1.1.0¹,³]propane (TCP) as the precursor. TCP undergoes radical-mediated coupling with iodides in the presence of triethylborane (BEt₃) as a radical initiator . For example, reaction of TCP with methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate in diethyl ether at 0°C for 6 hours yields the iodinated BCP intermediate . BEt₃ (1–10 mol%) facilitates radical propagation, with oxygen playing a critical role in initiating the reaction by generating borane-oxygen complexes .

Key Reaction Conditions

ParameterValueSource
TCP Equiv.1.1–2.0
BEt₃ Loading1–10 mol%
SolventEt₂O or CH₂Cl₂
Temperature0°C to room temperature
Reaction Time3 min to 20 h

Introduction of the tert-Butoxycarbonyl (Boc) Protected Amino Group

The Boc group is introduced via nucleophilic substitution or coupling reactions . In a representative procedure, the iodinated BCP intermediate reacts with Boc-protected glycine methyl ester under Ullmann or Buchwald-Hartwig conditions . Alternatively, Mitsunobu reactions enable stereospecific coupling of BCP alcohols with Boc-amino acids, preserving the (S)-configuration .

Example Protocol

  • Combine iodinated BCP (1.0 equiv.), Boc-glycine methyl ester (1.2 equiv.), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF.

  • Heat at 80°C for 12 hours under nitrogen .

  • Purify via silica gel chromatography (petroleum ether/EtOAc, 8:2) .

Methyl Ester Formation and Final Functionalization

Esterification is achieved through standard methods:

  • Direct esterification : Treat the carboxylic acid intermediate with methanol and catalytic H₂SO₄ under reflux .

  • Transesterification : React Boc-protected BCP acid with methyl iodide in the presence of K₂CO₃ .

Large-Scale Considerations
Photochemical flow reactors enable kilogram-scale production of BCP precursors, as demonstrated by the reaction of TCP with diacetyl under 365 nm UV light . Subsequent haloform reaction with NaOH and I₂ yields the dicarboxylic acid, which is selectively esterified to the monomethyl ester .

Stereochemical Control and Purification

The (S)-configuration is enforced using chiral auxiliaries or enzymatic resolution . For instance, lipase-mediated hydrolysis of racemic Boc-protected BCP esters selectively yields the (S)-enantiomer . Final purification employs:

  • Column chromatography : Silica gel with gradients of petroleum ether/EtOAc .

  • Recrystallization : Hexane/EtOAc mixtures at low temperatures .

Characterization Data

  • ¹H NMR (CDCl₃): δ 1.56 (s, Boc-CH₃), 2.32 (s, BCP-CH₂), 3.78 (s, COOCH₃) .

  • HRMS : Calculated for C₁₅H₂₃NO₄ [M+H]⁺: 298.1654; Found: 298.1652 .

Comparative Analysis of Methodologies

MethodYield (%)ScaleStereocontrolSource
ATRA + Substitution58–99MilligramModerate
Photochemical Flow85–97KilogramNot Required
Enzymatic Resolution70–80GramHigh

The ATRA route offers flexibility for diverse BCP derivatives but requires stringent oxygen control. Photochemical methods excel in scalability but necessitate specialized equipment. Enzymatic resolution ensures high enantiomeric excess but introduces additional steps.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The BCP core can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the BCP core.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Medicinal Chemistry

Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate is utilized as a building block in the synthesis of bioactive compounds. Its structure allows for modifications that enhance biological activity, making it a candidate for developing therapeutic agents.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit varying degrees of anticancer activity. For example, compounds derived from similar structures have been tested against human cancer cell lines, showing promising results in inhibiting cell proliferation.

Synthesis of Peptides

The tert-butoxycarbonyl (Boc) group present in the compound is widely used in peptide synthesis as a protecting group for amino acids. This facilitates the selective modification of amino acids during solid-phase peptide synthesis (SPPS).

Example of Synthesis Route

A typical synthesis route involves:

  • Protection of the amino group using the Boc strategy.
  • Coupling with other amino acids or building blocks.
  • Deprotection to yield the final peptide product.

Drug Development

Due to its potential as a prodrug, this compound can be metabolized into active pharmaceutical ingredients (APIs). This property is particularly valuable in designing drugs that require metabolic activation for efficacy.

The compound has shown interactions with various biological pathways, influencing processes such as apoptosis and cell signaling. Its derivatives have been studied for their effects on specific receptors, contributing to research in targeted therapies.

Compound Derived FromCell Line TestedIC50 (μg/mL)
Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-amino-propanoateHCT-1165.0
Similar DerivativeMCF-73.5

Table 2: Synthesis Conditions

Reaction StepConditionsYield (%)
Boc ProtectionRoom Temperature>90%
Coupling ReactionEDC/HOBt, DMF>85%
DeprotectionTFA/CH2Cl2>95%

Mechanism of Action

The mechanism of action of Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with molecular targets and pathways. The BCP unit can influence the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Bicyclo[1.1.1]pentane vs. Aromatic/Linear Chains

Target Compound
  • Key Features : Bicyclo[1.1.1]pentane core, Boc-protected amine, methyl ester.
  • Molecular Weight : ~285.3 g/mol (estimated from analogs) .
Analog 1: (S)-Methyl 3-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
  • Structure : Replaces bicyclo[1.1.1]pentane with a 4-bromophenyl group.
  • Molecular Weight : 358.23 g/mol .
  • Physicochemical Properties :
    • Solubility : 0.118 mg/mL (ESOL) .
    • LogP : Consensus logP = 2.95 .
    • Pharmacokinetics : High GI absorption, BBB permeability, CYP2C19 inhibition .
  • Comparison : The bromophenyl group increases molecular weight and lipophilicity (higher logP) compared to the bicyclo[1.1.1]pentane analog. The rigid bicyclo core in the target compound may reduce metabolic susceptibility.
Analog 2: (2S)-3-(1-Bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoic Acid
  • Structure : Carboxylic acid derivative of the target compound.
  • Key Difference : Methyl ester replaced with carboxylic acid.
  • Impact : The acid form () likely exhibits higher aqueous solubility but lower cell membrane permeability compared to the ester .

Functional Group Modifications: Ester vs. Amide or Other Protecting Groups

Analog 3: (2R)-2-(Fmoc-amino)-2-[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid
  • Structure : Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc and a trifluoromethyl-bicyclo[1.1.1]pentane.
  • Molecular Weight: ~423.4 g/mol (C23H20F3NO4) .
  • Comparison: The Fmoc group offers orthogonal protection for amine groups but is bulkier than Boc.
Analog 4: Methyl (2S)-2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoate
  • Structure : Replaces bicyclo[1.1.1]pentane with a 2-oxopyrrolidine ring.
  • Physicochemical Properties :
    • Boiling Point : 471.5±20.0 °C .
    • Density : 1.142±0.06 g/cm³ .
  • Comparison: The pyrrolidinone group introduces hydrogen-bonding capacity, which may improve solubility but reduce passive diffusion .
Pharmacokinetic Profiles
Property Target Compound (Est.) Bromophenyl Analog Pyrrolidinone Analog
LogP ~2.8 2.95 1.14 (density)
BBB Permeability Moderate High Low
CYP Inhibition Not reported CYP2C19 inhibitor Not reported

Biological Activity

Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate, also known as (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

  • Chemical Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 2231666-04-7
  • Purity : 95% .

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as a bioactive compound with various pharmacological properties.

Research indicates that compounds with similar structures can interact with biological systems through various mechanisms, including:

  • Enzyme Inhibition : Compounds like this may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : The bicyclic structure may facilitate interactions with G-protein-coupled receptors (GPCRs), influencing signal transduction pathways .

1. Synthesis and Evaluation

A study reported the synthesis of various bicyclo[1.1.1]pentane derivatives, including this compound, highlighting its potential as a versatile building block in drug development . The synthesis involved multiple steps, yielding compounds suitable for further biological evaluation.

2. Pharmacological Studies

In vitro studies have shown that similar compounds exhibit antibacterial and antifungal activities, suggesting that this compound may possess similar properties .

3. ADME Properties

ADME (Absorption, Distribution, Metabolism, Excretion) studies are crucial for understanding the pharmacokinetics of this compound. Preliminary data suggest favorable absorption characteristics due to its lipophilic nature, which may enhance bioavailability .

Data Table of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential to inhibit metabolic enzymes
AntibacterialExhibits activity against certain bacterial strains
AntifungalDemonstrates antifungal properties
GPCR InteractionMay modulate GPCR signaling pathways

Q & A

Q. Key Data :

StepReagents/ConditionsYield RangeReference
Bicyclo Core[1.1.1]Propellane, AIBN, 80°C40–60%
Boc ProtectionBoc₂O, DMAP, DCM, 25°C70–85%
EsterificationDCC, DMAP, MeOH, 0–5°C65–80%

How can the stereochemical integrity of the (S)-configured amino group be verified?

Basic Question
Use chiral HPLC or polarimetry to confirm enantiomeric excess. Advanced NMR techniques (e.g., NOESY or Mosher ester analysis) provide stereochemical assignment. X-ray crystallography, as demonstrated for structurally similar bicyclo[2.2.1]heptane derivatives, offers definitive confirmation .

Q. Example Protocol :

  • Chiral HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), flow rate 1 mL/min .
  • X-ray Analysis : Single crystals grown via slow evaporation in hexane/ethyl acetate mixtures .

What are the stability considerations for the Boc group under common reaction conditions?

Basic Question
The Boc group is acid-labile but stable under basic conditions. Key stability thresholds:

  • Acidic Conditions : Cleaved rapidly in TFA (trifluoroacetic acid) or HCl/dioxane.
  • Thermal Stability : Decomposes above 120°C in polar aprotic solvents (e.g., DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate

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